Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-

Catalog No.
S15669628
CAS No.
820974-73-0
M.F
C18H27NO
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)...

CAS Number

820974-73-0

Product Name

Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-

IUPAC Name

N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]butanamide

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C18H27NO/c1-3-5-8-14-9-6-10-16-15(11-12-17(14)16)13-19-18(20)7-4-2/h6,9-10,15H,3-5,7-8,11-13H2,1-2H3,(H,19,20)

InChI Key

JELWLGGYWVCMPO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCC(C2=CC=C1)CNC(=O)CCC

Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]- is an organic compound classified as an amide. Its structure features a butyl group linked to a 2,3-dihydro-1H-indene moiety, which is further connected to a butyramide group. This unique configuration contributes to its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound's molecular formula is C18H27NOC_{18}H_{27}NO, and it has a molecular weight of approximately 273.4 g/mol.

  • Oxidation: This process can convert the compound into corresponding ketones or carboxylic acids.
  • Reduction: The amide group can be reduced to an amine.
  • Substitution: The compound can participate in nucleophilic substitution reactions at the amide nitrogen.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
  • Substitution: Nucleophiles such as amines or alcohols can be employed in substitution reactions, often facilitated by a catalyst or under basic conditions.

Major Products Formed

The key products from these reactions include:

  • Oxidation: Formation of ketones or carboxylic acids.
  • Reduction: Generation of primary or secondary amines.
  • Substitution: Creation of substituted amides or other derivatives.

Research indicates that Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]- may exhibit significant biological activity. It has been investigated for potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, influencing various cellular processes and physiological responses.

The synthesis of Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]- typically involves the reaction between 4-butyl-2,3-dihydro-1H-indene and butyric acid chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acid chloride. Following the reaction, purification methods such as recrystallization or column chromatography are employed to isolate the final product.

In industrial settings, continuous flow reactors may be utilized to enhance reaction consistency and yield. Automated systems for reagent addition and reaction parameter control further improve production efficiency.

Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]- finds applications across various scientific domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Explored for interactions with biomolecules and potential therapeutic effects.
  • Medicine: Investigated for its anti-inflammatory and analgesic properties.
  • Industry: Used in developing new materials and chemical processes.

Studies on Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]- focus on its interactions with biological targets. These interactions can lead to modulation of enzyme activities or receptor functions, contributing to its biological effects. The specific pathways involved may vary depending on the context of use and the molecular targets engaged.

Several compounds share structural similarities with Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Butanamide, N-hydroxy-N-(4-methoxyphenyl)(3-pyridinylmethyl)Contains hydroxy and methoxy groupsDifferent functional groups affecting solubility and reactivity
4-amino-N-(3-(10,11-dihydro-dibenzo(a,d)cyclohepten))Contains an amino groupPotentially different biological activity due to amino substitution
4-butyl-N-(2-hydroxyethyl)-butanamideHydroxyethyl substitutionVariation in hydrophilicity compared to Butanamide

Butanamide, N-[(4-butyl-2,3-dihydro-1H-indene)] stands out due to its specific indene moiety combined with a butyramide structure, which may confer unique properties not found in other similar compounds .

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

273.209264485 g/mol

Monoisotopic Mass

273.209264485 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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